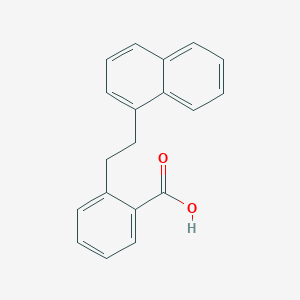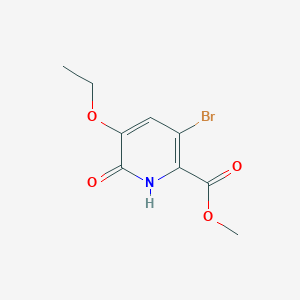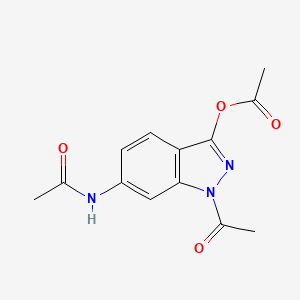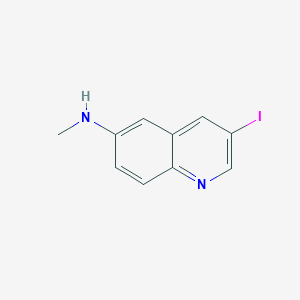
(1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol: is a chemical compound with the molecular formula C19H24O2 and a molecular weight of 284.39 g/mol . This compound features a cyclohexyl group bonded to a methanol moiety, which is further connected to a methoxynaphthalene group. Its unique structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of (1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexylmethanol and 1-methoxynaphthalene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Wissenschaftliche Forschungsanwendungen
(1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol: has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of (1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol: can be compared with other similar compounds, such as:
Cyclohexylmethanol: A simpler analog without the methoxynaphthalene group, used in various organic syntheses.
1-Methoxynaphthalene: A related compound with similar aromatic properties, used in the synthesis of dyes and fragrances.
Cyclohexylmethanol derivatives: Various derivatives with different substituents on the cyclohexyl or methanol groups, used in diverse chemical applications.
The uniqueness of This compound lies in its combined structural features, which confer specific chemical and biological properties not found in its simpler analogs.
Eigenschaften
CAS-Nummer |
922165-49-9 |
|---|---|
Molekularformel |
C19H24O2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
[1-[(1-methoxynaphthalen-2-yl)methyl]cyclohexyl]methanol |
InChI |
InChI=1S/C19H24O2/c1-21-18-16(10-9-15-7-3-4-8-17(15)18)13-19(14-20)11-5-2-6-12-19/h3-4,7-10,20H,2,5-6,11-14H2,1H3 |
InChI-Schlüssel |
WUWUPNQLXGYPBW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC2=CC=CC=C21)CC3(CCCCC3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11844067.png)



![(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11844090.png)


